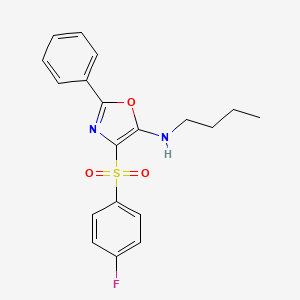

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine

Description

Properties

IUPAC Name |

N-butyl-4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c1-2-3-13-21-18-19(22-17(25-18)14-7-5-4-6-8-14)26(23,24)16-11-9-15(20)10-12-16/h4-12,21H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMREVWLOUHCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include DMSO for oxidation, LiAlH4 for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfonyl oxoacetimides, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Hypotheses

- Lipophilicity and Bioavailability: The butyl chain in the target compound likely enhances membrane permeability but may reduce aqueous solubility. In contrast, the morpholinopropyl group in balances hydrophilicity and lipophilicity .

- Structural Flexibility : The rigid phenyl group at position 2 (target) may restrict conformational flexibility compared to furyl or thiophenyl analogues, affecting binding kinetics .

Biological Activity

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine, a compound characterized by its unique oxazole structure, has garnered attention in scientific research due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 372.4 g/mol. The compound features a sulfonamide moiety, which is known for enhancing biological activity through hydrogen bonding interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Sulfonation : The introduction of the sulfonyl group is critical for enhancing the compound's solubility and biological activity.

- Final Amine Functionalization : The terminal amine group is introduced to complete the synthesis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study evaluating its effects against various bacterial strains, it exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antioxidant Activity

The antioxidant potential was evaluated using DPPH and ABTS assays. The compound showed moderate antioxidant activity, with a DPPH inhibition rate of approximately 30%, indicating its ability to scavenge free radicals effectively.

Anti-inflammatory Activity

Research has indicated that this compound can inhibit lipoxygenase activity, which is crucial in inflammatory processes. The IC50 value for lipoxygenase inhibition was found to be 41 µM, showcasing its potential as an anti-inflammatory agent.

Case Studies

- Anticancer Evaluation : A case study highlighted the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer cells. It was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- Biofilm Formation Inhibition : Another study focused on the ability of this compound to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. The results indicated a significant reduction in biofilm biomass at concentrations as low as 32 µg/mL.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial and human cells. The sulfonamide group enhances binding affinity to enzymes involved in bacterial metabolism and inflammation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.